Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate
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Overview
Description
Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a methylidene group (a carbon double-bonded to another carbon) and an ester functional group. These features make it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-methylideneoxolane-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and formaldehyde.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base like sodium ethoxide or potassium tert-butoxide.
Procedure: Ethyl acetoacetate is reacted with formaldehyde in the presence of the base to form the intermediate compound. This intermediate undergoes cyclization to form the oxolane ring, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the methylidene group to a methyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which ethyl 3-methyl-2-methylideneoxolane-3-carboxylate exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways include:
Nucleophilic Attack: The ester group can undergo nucleophilic attack, leading to the formation of new bonds and functional groups.
Electrophilic Addition: The methylidene group can participate in electrophilic addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Ethyl 3-methyl-2-methylideneoxolane-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-methylideneoxolane-3-carboxylate: This compound has a similar structure but differs in the position of the methyl group.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
ethyl 3-methyl-2-methylideneoxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-4-11-8(10)9(3)5-6-12-7(9)2/h2,4-6H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLHEBHOCQFYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOC1=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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